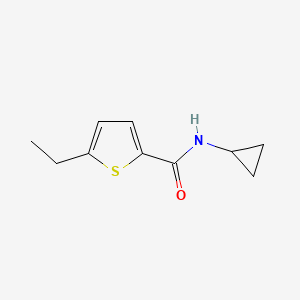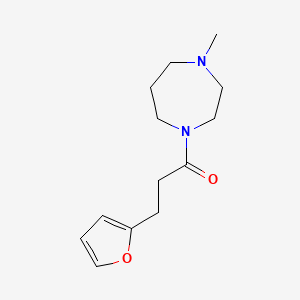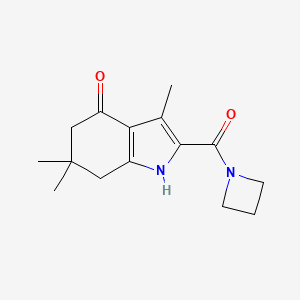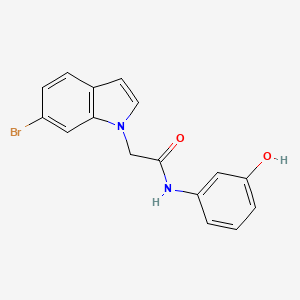![molecular formula C12H12N4O3 B7503213 3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7503213.png)
3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of benzylamine with an appropriate oxadiazole precursor. One common method involves the condensation of benzylamine with 2-oxoethyl-1,2,4-oxadiazole-5-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and automated systems may be employed to control the reaction parameters and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules, leading to changes in their activity or function. The benzylamino group can enhance binding affinity and specificity to target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share similar heterocyclic structures and exhibit comparable biological activities.
Isoindoline Derivatives: These compounds also contain nitrogen heterocycles and are used in similar applications, such as drug design and materials science.
Uniqueness
3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of the oxadiazole ring and benzylamino group, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel therapeutic agents and advanced materials.
Eigenschaften
IUPAC Name |
3-[2-(benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c13-11(18)12-15-9(16-19-12)6-10(17)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,18)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYHPLXLIZVYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)
![5-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7503177.png)
![5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7503181.png)

![2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7503184.png)
![1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea](/img/structure/B7503194.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4,5-tetramethylfuran-3-carboxamide](/img/structure/B7503207.png)

![[5-Ethyl-1-(3-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7503229.png)
